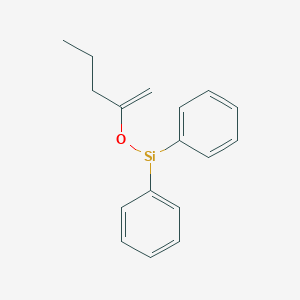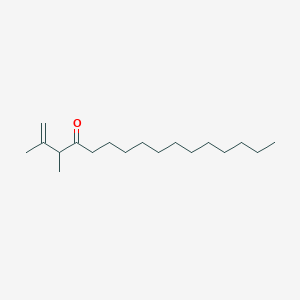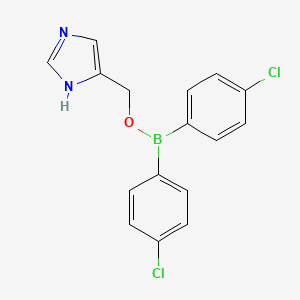
Glycyl-L-glutaminylglycyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-glutaminylglycyl-L-tyrosine is a synthetic peptide composed of four amino acids: glycine, L-glutamine, glycine, and L-tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-glutaminylglycyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Hydrolysis: Enzymes like peptidases or acids such as hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like carbodiimides.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dityrosine or other oxidized tyrosine derivatives.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptides with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-glutaminylglycyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study peptide bond formation, stability, and interactions.
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Cell Culture Media: Enhances the solubility and stability of amino acids in cell culture media, improving cell growth and productivity.
Protein Engineering: Utilized in the design and synthesis of novel peptides and proteins with specific functions.
Wirkmechanismus
The mechanism of action of Glycyl-L-glutaminylglycyl-L-tyrosine involves its interaction with cellular proteins and enzymes. The peptide can be taken up by cells and incorporated into metabolic pathways, influencing protein synthesis and cellular functions. The specific molecular targets and pathways depend on the context of its application, such as its role in enhancing cell culture media or its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-tyrosine: A simpler dipeptide with similar solubility-enhancing properties.
L-Alanyl-L-glutamine: Another dipeptide used to improve the stability of L-glutamine in cell culture media.
L-Tyrosine: An individual amino acid with limited solubility but essential for protein synthesis.
Uniqueness
Glycyl-L-glutaminylglycyl-L-tyrosine is unique due to its combination of glycine, L-glutamine, and L-tyrosine residues, providing a balance of solubility, stability, and functional properties. Its specific sequence allows for targeted applications in biochemistry, pharmaceuticals, and cell culture media, making it a versatile and valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
857289-05-5 |
|---|---|
Molekularformel |
C18H25N5O7 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H25N5O7/c19-8-15(26)22-12(5-6-14(20)25)17(28)21-9-16(27)23-13(18(29)30)7-10-1-3-11(24)4-2-10/h1-4,12-13,24H,5-9,19H2,(H2,20,25)(H,21,28)(H,22,26)(H,23,27)(H,29,30)/t12-,13-/m0/s1 |
InChI-Schlüssel |
KDNHSOSPDXXNJO-STQMWFEESA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CN)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)




![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)



![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
